molecular formula C14H7N3O6 B11713160 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione CAS No. 53555-13-8

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione

Katalognummer: B11713160
CAS-Nummer: 53555-13-8
Molekulargewicht: 313.22 g/mol
InChI-Schlüssel: LBUHGTLIWWVUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of nitro groups and an isoindole core, which contribute to its reactivity and functionality in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-nitrophenylhydrazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .

Wirkmechanismus

The mechanism of action of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core and the presence of two nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

53555-13-8

Molekularformel

C14H7N3O6

Molekulargewicht

313.22 g/mol

IUPAC-Name

4-nitro-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)15(13)8-4-6-9(7-5-8)16(20)21/h1-7H

InChI-Schlüssel

LBUHGTLIWWVUBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.